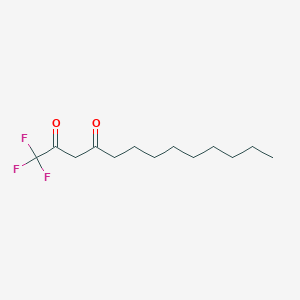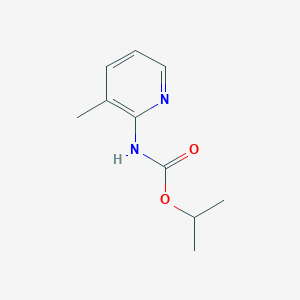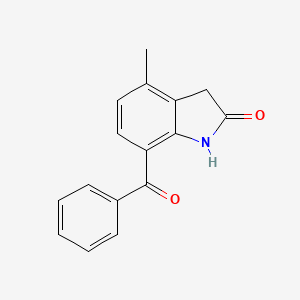
2-Fluoro-1,4-bis(4-propylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1,4-bis(4-propylphenyl)benzene is an aromatic compound characterized by the presence of a fluorine atom and two propylphenyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,4-bis(4-propylphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The fluorine atom can be introduced via halogenation using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1,4-bis(4-propylphenyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the electron-rich nature of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom makes the compound susceptible to NAS, especially in the presence of strong nucleophiles.
Oxidation and Reduction: The propyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration reactions.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.
Applications De Recherche Scientifique
2-Fluoro-1,4-bis(4-propylphenyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine atom attached to the benzene ring.
1,4-Diphenylbenzene: Lacks the fluorine atom and propyl groups, making it less reactive in certain reactions.
4-Propylbiphenyl: Contains propyl groups but lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Fluoro-1,4-bis(4-propylphenyl)benzene is unique due to the combination of the fluorine atom and propylphenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in materials science and organic synthesis .
Propriétés
| 95759-46-9 | |
Formule moléculaire |
C24H25F |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-fluoro-1,4-bis(4-propylphenyl)benzene |
InChI |
InChI=1S/C24H25F/c1-3-5-18-7-11-20(12-8-18)22-15-16-23(24(25)17-22)21-13-9-19(6-4-2)10-14-21/h7-17H,3-6H2,1-2H3 |
Clé InChI |
FCXNDQYTTXAVTK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


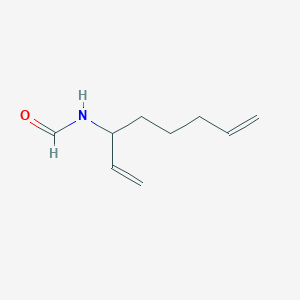


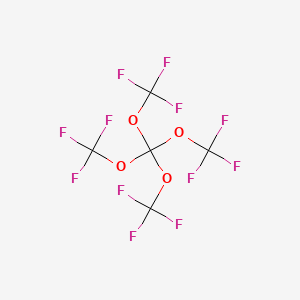

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
